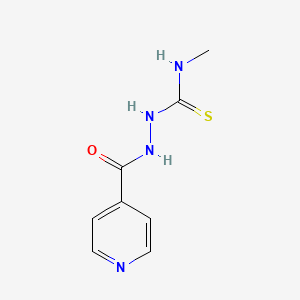![molecular formula C14H18N2O5S B1334785 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid CAS No. 899718-22-0](/img/structure/B1334785.png)
4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system found in many natural products and drugs . The indole structure is known for its biological activity and is often used in medicinal chemistry for the development of new therapeutic agents .
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, suggesting a complex interaction with their targets .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, indicating that they may affect multiple pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting a range of potential effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The sulfonylation step is usually carried out using sulfonyl chlorides in the presence of a base such as triethylamine . The final step involves the coupling of the sulfonylated indole with butanoic acid derivatives under conditions that promote amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
化学反应分析
Types of Reactions
4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones under oxidative conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields indole-2,3-diones, while reduction of the acetyl group yields the corresponding alcohol .
科学研究应用
4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Sulfonylureas: A class of compounds with a sulfonyl group, used as antidiabetic agents.
Uniqueness
4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid is unique due to its combination of an indole moiety with a sulfonyl group and a butanoic acid derivative. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for research and development .
属性
IUPAC Name |
4-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-10(17)16-8-6-11-9-12(4-5-13(11)16)22(20,21)15-7-2-3-14(18)19/h4-5,9,15H,2-3,6-8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANNFJBGJOCEIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158748 |
Source


|
| Record name | 4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899718-22-0 |
Source


|
| Record name | 4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899718-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
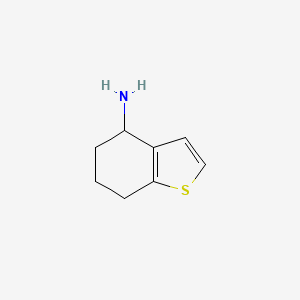


![1-[5-(4-Fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1334710.png)
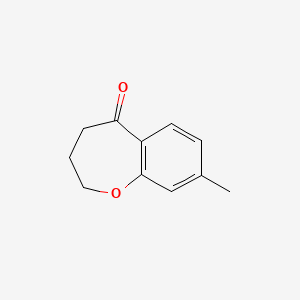
![1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1334714.png)



![2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B1334727.png)
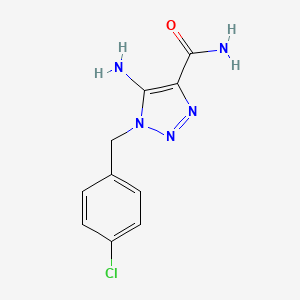
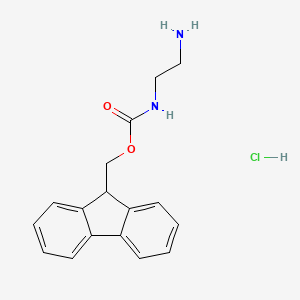
![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)
